
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Application in Nonlinear Optics
Scientific Field
Material Science and Nonlinear Optics
Summary of Application
This compound is investigated for its potential use in nonlinear optical (NLO) materials, which are crucial for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors.
Methods of Application/Experimental Procedures
The compound is intercalated into layered inorganic compounds, serving as host carriers. Classical molecular simulation methods are used to describe the arrangement of intercalated molecules within the host layers, focusing on the dense net of hydrogen bonds in the interlayer space.
Results/Outcomes
The simulation results revealed differences in the partially disordered arrangement of the intercalated molecules, which is crucial for the NLO properties. The dipole moments of the guests in the final models were calculated, illustrating the potential use of these materials in NLO applications .
Application in Anti-Fibrosis Activity
Scientific Field
Pharmacology and Medicinal Chemistry
Summary of Application
The compound’s derivatives are synthesized and evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6), which is significant for the treatment of fibrotic diseases.
Results/Outcomes
Compounds showed effective inhibition of collagen expression and hydroxyproline content in cell culture medium, indicating potential as novel anti-fibrotic drugs. Specific compounds demonstrated IC50 values of 45.69 μM and 45.81 μM, respectively .
Application in Kinase Inhibition for Chronic Eosinophilic Leukemia
Scientific Field
Oncology and Enzymology
Summary of Application
The compound is explored as a selective kinase inhibitor for the treatment of Chronic Eosinophilic Leukemia (CEL), targeting the PDGFRα kinase.
Methods of Application/Experimental Procedures
The compound is identified through the exploration of the non-highly conserved allosteric hydrophobic pocket generated by DFG-out shifting in the inactive conformation of PDGFRα kinase.
Results/Outcomes
The compound exhibited strong potency against purified PDGFRα with an IC50 of 132 nM and displayed high selectivity among 468 kinases/mutants. It effectively suppressed tumor progression in xenograft and engraftment tumor models .
Application in Crystal Structure Analysis
Scientific Field
Crystallography and Structural Chemistry
Summary of Application
The compound’s derivatives are studied for their crystal structures, which is essential for understanding their pharmacological potential and designing new drugs.
Methods of Application/Experimental Procedures
Crystal structures are determined using X-ray crystallography, and the molecules are connected by hydrogen bonds to form infinite chains, which are analyzed for their structural properties.
Results/Outcomes
The analysis provided insights into the molecular arrangement and potential pharmacological applications, with specific bond lengths and angles detailed in the study .
Application in Epidermal Growth Factor Receptor (EGFR) Mediated Diseases
Scientific Field
Pharmacology and Therapeutics
Summary of Application
The compound’s derivatives are investigated for the treatment or prevention of diseases mediated by mutated forms of EGFR, such as various types of cancer.
Methods of Application/Experimental Procedures
The crystalline forms and pharmaceutically acceptable salts of the compound are described, focusing on their suitability for treating EGFR-mediated conditions.
Results/Outcomes
The study provides a foundation for the development of new therapeutic agents targeting EGFR mutations, contributing to the treatment of related cancers .
Application in Antiproliferative Activity
Scientific Field
Oncology and Pharmacology
Summary of Application
The compound is synthesized and evaluated for its antiproliferative activity, which is significant for cancer treatment.
Methods of Application/Experimental Procedures
The compound undergoes synthesis, and its antiproliferative activity is assessed through various assays, including molecular docking studies to understand its interaction with target proteins.
Results/Outcomes
The compound showed promising antiproliferative effects, and the study provided valuable data on its potential as a cancer therapeutic agent .
This analysis provides a detailed overview of the diverse scientific applications of “N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methoxybenzamide” across various fields, highlighting its versatility and potential in research and therapeutic development.
Application in Molecular Electronics
Scientific Field
Molecular Electronics and Material Science
Summary of Application
The compound is studied for its potential application in molecular electronics, particularly in the development of molecular diodes and transistors, which are fundamental components of nanoscale devices.
Methods of Application/Experimental Procedures
The compound is incorporated into electronic circuits at the molecular level. Techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) are used to analyze the electrical properties of single molecules.
Results/Outcomes
The compound demonstrated significant rectification behavior and charge transport properties, indicating its suitability for use in molecular electronic devices .
Application in Photodynamic Therapy
Scientific Field
Biomedical Research and Phototherapy
Summary of Application
This compound is explored for its use in photodynamic therapy (PDT) as a photosensitizer to treat various cancers. PDT involves the use of light-sensitive compounds that, when exposed to specific wavelengths of light, produce reactive oxygen species that can kill cancer cells.
Methods of Application/Experimental Procedures
The compound is tested in vitro on cancer cell lines, followed by in vivo studies on animal models. The compound’s absorption spectrum is analyzed to determine its activation wavelength.
Results/Outcomes
The compound showed a high singlet oxygen quantum yield and effectively induced cell death upon light activation, making it a promising candidate for PDT .
Application in Corrosion Inhibition
Scientific Field
Chemical Engineering and Corrosion Science
Summary of Application
The compound is evaluated for its effectiveness as a corrosion inhibitor, particularly for protecting metal surfaces in harsh industrial environments.
Methods of Application/Experimental Procedures
The compound is added to corrosive solutions, and its impact on metal corrosion rates is measured using electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Results/Outcomes
The compound exhibited excellent corrosion inhibition efficiency, with a significant decrease in corrosion rate observed for metals treated with the compound .
Application in Agrochemical Research
Scientific Field
Agricultural Chemistry and Pest Management
Summary of Application
The compound’s derivatives are investigated for their potential use as agrochemicals, particularly as novel insecticides or herbicides.
Methods of Application/Experimental Procedures
The compound is synthesized and its biological activity is assessed against various agricultural pests and weeds. Bioassays are conducted to determine its efficacy and selectivity.
Results/Outcomes
The compound showed promising results in controlling specific pests and weeds, with minimal impact on non-target organisms, suggesting its potential as an environmentally friendly agrochemical .
Application in Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Optoelectronics and Material Science
Summary of Application
The compound is investigated for its use in OLEDs, which are used in displays and lighting due to their high efficiency and quality of light.
Methods of Application/Experimental Procedures
The compound is used as an emissive layer in OLEDs. Its photophysical properties, such as photoluminescence efficiency and lifetime, are characterized.
Results/Outcomes
The compound displayed favorable electroluminescent properties, with high brightness and stability, making it a suitable candidate for OLED materials .
Application in Sensory Materials
Scientific Field
Analytical Chemistry and Sensor Technology
Summary of Application
The compound is utilized in the development of sensory materials capable of detecting specific chemical or biological substances.
Methods of Application/Experimental Procedures
The compound is incorporated into sensory devices, and its interaction with target analytes is monitored through changes in optical or electrical signals.
Results/Outcomes
The compound exhibited high sensitivity and selectivity towards certain analytes, demonstrating its potential for use in advanced sensory applications .
Safety And Hazards
properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)15-16-8-7-12(18-15)10-17-14(20)11-5-4-6-13(9-11)21-3/h4-9H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBZUQMZFRNQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

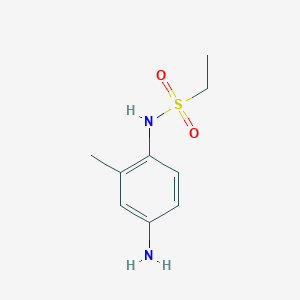
![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2652330.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652331.png)
![7-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2652333.png)
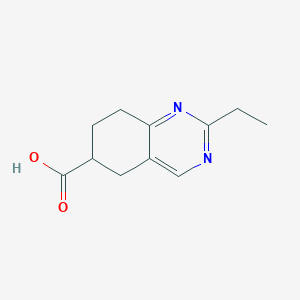
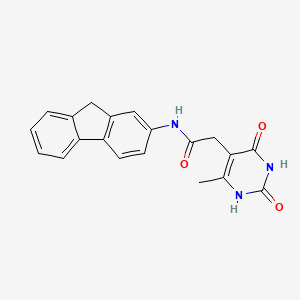
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2652336.png)

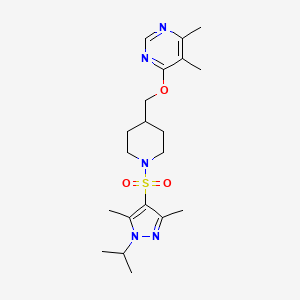
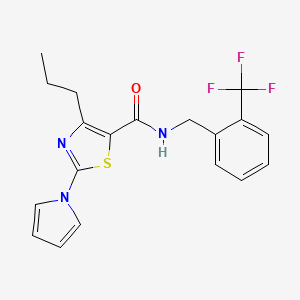
![7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2652343.png)
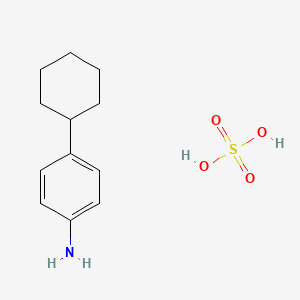
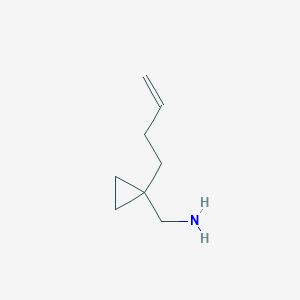
![(3-Fluoropyridin-4-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2652348.png)